molecular formula C18H33F3N2O2 B5656323 4,4,4-trifluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-butanamine

4,4,4-trifluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-butanamine

Cat. No. B5656323
M. Wt: 366.5 g/mol
InChI Key: HIVIISJQCUSJGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multifaceted chemical reactions, including anodic methoxylation and the preparation of various butanamides with significant antisecretory activity. Anodic methoxylation of heterocyclic compounds, like 4-methyl-and 4-t.butyl-N-trifluoroacetyl-piperidine, leads to methoxy derivatives, indicating a method that could be adapted for the synthesis of the compound (Duquet et al., 2010). Moreover, the synthesis and gastric acid antisecretory activity of related compounds underscore the potential pharmacological significance of these synthetic processes (Ueda et al., 1991).

Molecular Structure Analysis

The analysis of molecular structure, particularly through crystallographic studies, provides insight into the spatial arrangement and electronic configuration of molecules. While specific data on the target compound may be scarce, studies on similar compounds, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, reveal detailed crystallographic data that help in understanding molecular geometry and interactions (Benakaprasad et al., 2007).

Chemical Reactions and Properties

The compound's reactivity and interaction with other chemicals are pivotal. Studies on the reactions of related molecules, such as the synthesis of piperidine derivatives and the reaction of 1,1,2-trifluoro-2-hexafluoro-2′-(heptafluoropropoxy)-propoxyethylene with amines, shed light on possible reactions and the formation of new compounds, indicating the versatility and reactivity of the functional groups present in the molecule of interest (Okitsu et al., 2001); (Furin et al., 2000).

properties

IUPAC Name

4,4,4-trifluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33F3N2O2/c1-24-13-11-22-9-5-16(6-10-22)14-23(8-3-7-18(19,20)21)15-17-4-2-12-25-17/h16-17H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVIISJQCUSJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CN(CCCC(F)(F)F)CC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-trifluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)butan-1-amine

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